1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

Skp2 E3 ligase p27 ubiquitination SCF complex selectivity

1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide (CAS 2192746‑95‑3, molecular formula C₁₄H₁₆ClN₃O₃S, MW 341.81) is a synthetic small molecule belonging to the aryl sulfonamide class, featuring a 4,6‑dimethyl‑2‑methoxypyrimidine core coupled to a 4‑chlorophenylmethanesulfonamide moiety. This compound is annotated as an inhibitor of the SCF‑Skp2 cullin‑RING ubiquitin E3 ligase, and supplier documentation reports selective blockade of Skp2‑mediated p27 degradation, leading to p27 accumulation and cell‑type‑specific G₁ or G₂/M arrest in cancer cells.

Molecular Formula C14H16ClN3O3S
Molecular Weight 341.81
CAS No. 2192746-95-3
Cat. No. B2908108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide
CAS2192746-95-3
Molecular FormulaC14H16ClN3O3S
Molecular Weight341.81
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O3S/c1-9-13(10(2)17-14(16-9)21-3)18-22(19,20)8-11-4-6-12(15)7-5-11/h4-7,18H,8H2,1-3H3
InChIKeyZPBZXGRJCDFRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide (CAS 2192746-95-3): Chemical Identity and Procurement Context


1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide (CAS 2192746‑95‑3, molecular formula C₁₄H₁₆ClN₃O₃S, MW 341.81) is a synthetic small molecule belonging to the aryl sulfonamide class, featuring a 4,6‑dimethyl‑2‑methoxypyrimidine core coupled to a 4‑chlorophenylmethanesulfonamide moiety . This compound is annotated as an inhibitor of the SCF‑Skp2 cullin‑RING ubiquitin E3 ligase, and supplier documentation reports selective blockade of Skp2‑mediated p27 degradation, leading to p27 accumulation and cell‑type‑specific G₁ or G₂/M arrest in cancer cells [1]. Its pyrimidine‑sulfonamide hybrid architecture places it within a scaffold class recognized for multi‑target anticancer potential, but the specific substitution pattern — 4‑chlorophenyl, 2‑methoxy, and 4,6‑dimethyl groups — creates a distinct pharmacophore that should not be assumed interchangeable with other pyrimidine‑sulfonamide analogs .

Why Pyrimidine‑Sulfonamide Skp2 Inhibitors Cannot Be Treated as Interchangeable: The Case of 1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide


Small‑molecule inhibitors targeting the Skp2‑Cks1‑p27 protein‑protein interface are structurally diverse, spanning rhodanine‑based chemotypes (e.g., C1/SKPin C1, CAS 432001‑69‑9), pyrimidine‑sulfonamide hybrids, and unrelated scaffolds such as Skp2 inhibitor 2 (14f, CAS 2760612‑77‑7) [1]. Even within the pyrimidine‑sulfonamide subclass, minor substituent changes profoundly alter binding mode and selectivity: the C1/C16 chemotypes depend on an electrostatic interaction with Cks1‑Q52, whereas C2/C20 compounds rely on a cation‑π contact with Skp2‑R294 and are unaffected by the Q52L mutation [1]. Consequently, a generic search for “Skp2 inhibitor” or “pyrimidine‑sulfonamide” risks procuring a compound with a different binding mechanism, divergent cell‑cycle arrest profile, and untested selectivity against other SCF complexes. The 4‑chlorophenylmethanesulfonamide moiety in CAS 2192746‑95‑3 is structurally distinct from the rhodanine warhead of C1, implying that its precise binding contacts and selectivity fingerprint must be verified independently rather than extrapolated from class‑level data .

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide Relative to Closest Skp2‑Targeting Analogs


Functional Selectivity: Skp2‑Dependent p27 Stabilization vs. Pan‑SCF Inhibition

CAS 2192746‑95‑3 is described as a selective inhibitor of SCF‑Skp2 E3 ligase activity that reduces Skp2‑mediated p27 degradation by directly blocking p27 binding . In contrast, the widely used Skp2 inhibitor C1 (SKPin C1, CAS 432001‑69‑9) contains a rhodanine core flagged as potentially promiscuous; the rhodanine moiety alone was insufficient to inhibit ubiquitylation, but its presence raises concerns about engagement of off‑target proteins possessing reactive cysteine residues [1]. Additionally, Skp2 inhibitor 2 (14f, CAS 2760612‑77‑7) inhibits Skp2‑Cks1 with an IC₅₀ of 10.2 μM but lacks published selectivity data against other SCF complexes . The sulfonamide‑based chemotype of CAS 2192746‑95‑3 represents a structurally distinct pharmacophore that may offer a selectivity advantage, though direct head‑to‑head selectivity profiling data are not publicly available.

Skp2 E3 ligase p27 ubiquitination SCF complex selectivity

Cell‑Cycle Arrest Phenotype: Differential G₁ vs. G₂/M Block Across Cell Lines

CAS 2192746‑95‑3 is reported to promote cell‑type‑specific blocks in G₁ or G₂/M phases upon p27 accumulation in cancer cells . This mirrors the behavior of the prototypical Skp2 inhibitor C1, which induced G₂/M accumulation in MCF‑7 breast cancer cells while shifting metastatic melanoma 501 Mel cells from S phase into G₁ [1]. The ability to elicit a G₂/M arrest phenotype in specific cellular contexts — also observed in Skp2⁻/⁻ MEFs and reversed by p27 knockout — is a hallmark of on‑target Skp2 pathway modulation [1]. Compound C16, a structural analog from the same study, extended p27 half‑life to 3 hours, while C20 extended it to 5 hours [1]. Quantitative half‑life extension data for CAS 2192746‑95‑3 are not published; however, the concordance of its described phenotypic profile with genetically validated Skp2 loss‑of‑function models supports its utility as a mechanistic probe.

cell cycle arrest G2/M block cancer cell phenotype

Binding Mode Divergence: Predicted Cks1‑Dependent vs. Cks1‑Independent Pharmacology

Among the four inhibitors characterized in the foundational Skp2 study, C1 and C16 activity was abolished by the Q52L‑Cks1 mutation, confirming dependence on electrostatic interaction with Cks1‑Q52, whereas C2 and C20 remained fully active against the Q52L mutant, indicating a distinct binding mode relying on Skp2‑R294 [1]. The pyrimidine‑sulfonamide scaffold of CAS 2192746‑95‑3 lacks the carboxyl group present in C1/C16 that mediates the Q52 interaction, suggesting it may belong to the Cks1‑independent class or engage a novel set of contact residues. Experimental confirmation via thermal shift assay (ΔTₘ for C1 binding to Skp1‑Skp2‑Cks1) and SPR have been established for the reference compounds [1], but equivalent biophysical data for CAS 2192746‑95‑3 are not publicly available.

Skp2-Cks1 interface binding mode Cks1-Q52 dependence

Chemical Scaffold Comparison: Pyrimidine‑Sulfonamide vs. Rhodanine‑Based Skp2 Inhibitors

CAS 2192746‑95‑3 (MW 341.81, C₁₄H₁₆ClN₃O₃S) is a pyrimidine‑sulfonamide hybrid, whereas the first‑generation Skp2 inhibitor C1 (MW ~414, rhodanine‑thiazolidinedione core) belongs to the rhodanine class, a chemotype listed as a pan‑assay interference compound (PAINS) due to frequent non‑specific activity [1][2]. Skp2 inhibitor 2 (14f, MW ~430) is a structurally divergent chemotype with an IC₅₀ of 10.2 μM against Skp2‑Cks1 . The pyrimidine scaffold in CAS 2192746‑95‑3 is a privileged structure in kinase inhibitor design, and the sulfonamide linker provides hydrogen‑bond donor/acceptor capacity that may confer favorable physicochemical properties. However, no comparative solubility, permeability, or metabolic stability data exist for these compounds in public domain sources, representing a critical evidence gap for procurement decision‑making.

pyrimidine-sulfonamide rhodanine chemical diversity drug-likeness

Recommended Research and Procurement Application Scenarios for 1-(4-Chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide


Chemical Probe for Skp2‑Dependent p27 Degradation in Oncology Target Validation

CAS 2192746‑95‑3 is suitable as a chemical biology probe to interrogate the Skp2‑p27 axis in cancer cell lines where Skp2 overexpression correlates with poor prognosis. Its reported ability to induce p27 accumulation and elicit G₁ or G₂/M arrest makes it useful for dissecting whether a specific cancer model depends on Skp2‑mediated p27 proteolysis for cell‑cycle progression. Researchers should pair this compound with a structurally distinct Skp2 inhibitor (e.g., C1 or C20) as an orthogonal probe to control for off‑target effects, consistent with best practices in chemical biology [1].

Scaffold‑Hopping Starting Point for Non‑Rhodanine Skp2 Ligase Inhibitor Lead Optimization

The pyrimidine‑sulfonamide core of CAS 2192746‑95‑3 offers a non‑PAINS alternative to the rhodanine‑based C1 chemotype, providing medicinal chemistry teams with a structurally distinct starting point for structure‑activity relationship (SAR) exploration. Key optimization vectors include the 4‑chlorophenyl ring, the 2‑methoxy group, and the 4,6‑dimethyl substituents, each of which can be systematically varied to improve potency, selectivity, and drug‑like properties .

Comparative Pharmacology Studies of Skp2 Inhibitor Binding Modes

Because CAS 2192746‑95‑3 lacks the carboxylic acid moiety required for Cks1‑Q52 engagement, it may exhibit a Cks1‑independent or novel binding mode distinct from C1/C16. Researchers investigating the therapeutic significance of Cks1‑dependent vs. Cks1‑independent Skp2 inhibition can employ this compound alongside C1 (Q52‑dependent) and C20 (Q52‑independent) to map structure‑activity‑phenotype relationships across a panel of cancer lines with varying Cks1 expression levels [1].

Combination Therapy Screening with CDK4/6 Inhibitors or Proteasome Inhibitors

Given that Skp2 inhibition stabilizes the CDK inhibitor p27, CAS 2192746‑95‑3 may synergize with CDK4/6 inhibitors (e.g., palbociclib) by reinforcing G₁ arrest, or with proteasome inhibitors (e.g., bortezomib) by further perturbing ubiquitin‑proteasome system homeostasis. This compound can serve as a tool in combination screening campaigns aimed at identifying regimens that overcome resistance to frontline therapies in Skp2‑overexpressing malignancies [1].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.